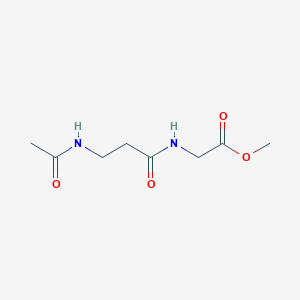![molecular formula C14H13NO5S4 B2854186 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide CAS No. 877816-96-1](/img/structure/B2854186.png)
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide (FTY720) is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various diseases. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide modulates the sphingosine-1-phosphate receptor, which is involved in various cellular processes such as cell migration, proliferation, and survival. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate (FTY-P), which acts as an agonist of the sphingosine-1-phosphate receptor. FTY-P induces internalization and degradation of the receptor, leading to decreased lymphocyte egress from lymphoid organs and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including modulation of immune cell function, reduction of inflammation, and promotion of tissue repair. This compound has been shown to reduce the number of circulating lymphocytes, particularly T cells, by inducing their sequestration in lymphoid organs. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. This compound has been shown to promote tissue repair by enhancing the recruitment of progenitor cells to sites of injury and promoting their differentiation into functional cells.
Advantages and Limitations for Lab Experiments
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has several advantages and limitations for lab experiments. Its ability to modulate the sphingosine-1-phosphate receptor makes it a useful tool for studying the role of this receptor in various cellular processes. This compound has also been shown to have immunomodulatory and anti-inflammatory effects, which make it a useful tool for studying immune cell function and inflammation. However, this compound has some limitations, including its potential toxicity and off-target effects. This compound has been shown to have cytotoxic effects on some cell types at high concentrations, and its off-target effects may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide. One area of interest is the development of more selective modulators of the sphingosine-1-phosphate receptor, which may have fewer off-target effects than this compound. Another area of interest is the investigation of the role of this compound in neuroprotection and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases should be explored.
Synthesis Methods
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide is synthesized by reacting 2-aminothiophene-3-carboxylic acid with 2-furylboronic acid and 2-thienylsulfonyl chloride in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)-1,3-propanediamine to form this compound.
Scientific Research Applications
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide has been studied extensively for its potential as a therapeutic agent in various diseases, including multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and cancer. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses, delay disability progression, and reduce lesion formation in the central nervous system. In rheumatoid arthritis, this compound has been shown to reduce joint inflammation and bone destruction. In inflammatory bowel disease, this compound has been shown to reduce inflammation and promote tissue repair. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S4/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPHQPAMQUEPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

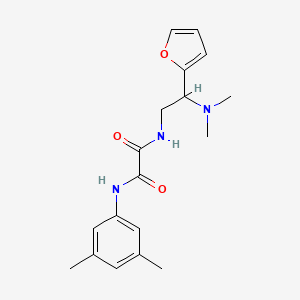

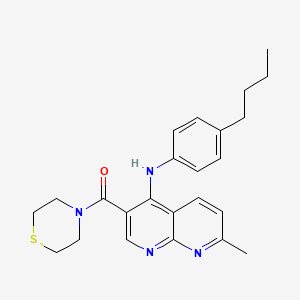
![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2854109.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)
![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
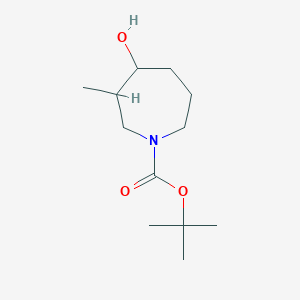
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)

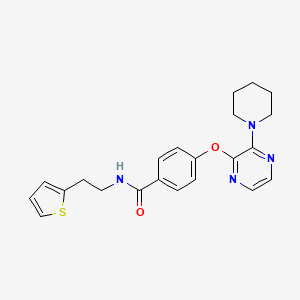
![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)
